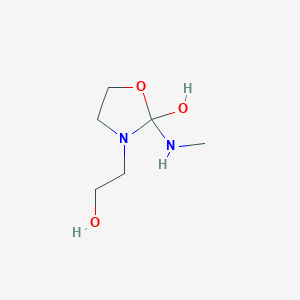
(s)-3-(1-Aminoethyl)benzenamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(1-Aminoethyl)anilinedihydrochloride is a chiral organic compound that features an amino group attached to an aromatic ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Aminoethyl)anilinedihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with an appropriately substituted benzene derivative.
Amination: Introduction of the amino group through a nucleophilic substitution reaction.
Chiral Resolution: Separation of the enantiomers to obtain the (S)-enantiomer.
Salt Formation: Conversion to the dihydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (S)-3-(1-Aminoethyl)anilinedihydrochloride may involve:
Large-scale Amination: Using automated reactors to introduce the amino group.
Chiral Catalysts: Employing chiral catalysts to ensure the production of the (S)-enantiomer.
Purification: Utilizing crystallization or chromatography techniques to purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-(1-Aminoethyl)anilinedihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction of the aromatic ring or the amino group.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles like sodium amide.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amines or reduced aromatic compounds.
Substitution Products: Halogenated or alkylated aromatic compounds.
Applications De Recherche Scientifique
(S)-3-(1-Aminoethyl)anilinedihydrochloride is used in various fields, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme interactions and protein modifications.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (S)-3-(1-Aminoethyl)anilinedihydrochloride involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-(1-Aminoethyl)anilinedihydrochloride: The enantiomer of the compound.
3-(1-Aminoethyl)aniline: The non-salt form of the compound.
Other Aminoethyl Anilines: Compounds with similar structures but different substituents.
Uniqueness
(S)-3-(1-Aminoethyl)anilinedihydrochloride is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivities compared to its enantiomer or other similar compounds.
Propriétés
Formule moléculaire |
C8H14Cl2N2 |
|---|---|
Poids moléculaire |
209.11 g/mol |
Nom IUPAC |
3-[(1S)-1-aminoethyl]aniline;dihydrochloride |
InChI |
InChI=1S/C8H12N2.2ClH/c1-6(9)7-3-2-4-8(10)5-7;;/h2-6H,9-10H2,1H3;2*1H/t6-;;/m0../s1 |
Clé InChI |
RENRWCYHHGLPIN-ILKKLZGPSA-N |
SMILES isomérique |
C[C@@H](C1=CC(=CC=C1)N)N.Cl.Cl |
SMILES canonique |
CC(C1=CC(=CC=C1)N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


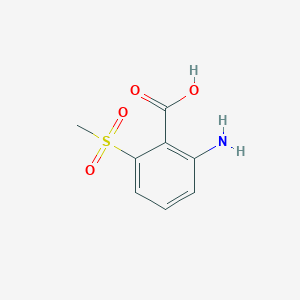
![6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13122109.png)

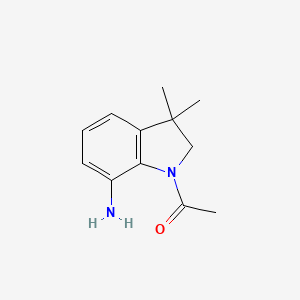
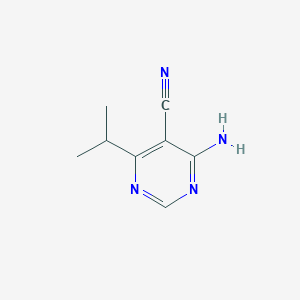



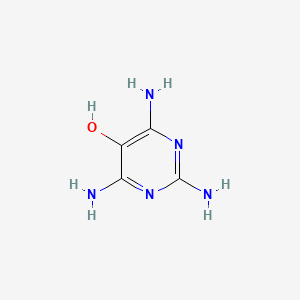

![2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-onehydrochloride](/img/structure/B13122170.png)

